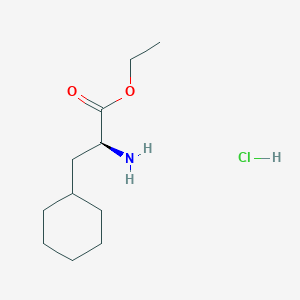

ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

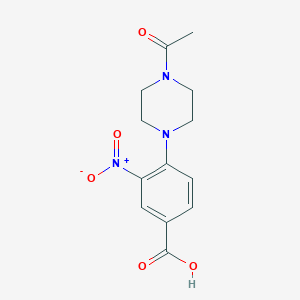

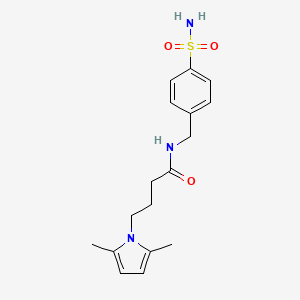

Ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is a useful research compound. Its molecular formula is C11H22ClNO2 and its molecular weight is 235.75. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Characterization for Preterm Labor Treatment

Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride, a derivative of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride, has been characterized as a potent and selective β3-adrenoceptor agonist. This compound shows potential for therapeutic use in mammals during preterm labor, inhibiting spontaneous contractions in human near-term myometrial strips and oxytocin-induced intracellular Ca2+ mobilization (Croci et al., 2007).

Reaction with Hydroxylamine Hydrochloride

A reaction involving hydroxylamine hydrochloride and ethyl 3‐aroyl‐1‐cyano‐4‐hydroxy‐2,4,6‐triarylcyclohexanecarboxylate, related to this compound, resulted in the formation of specific compounds through a tandem ring opening and oximation process. The structural conformation of these products was studied using NMR and X-ray techniques (Saravanan et al., 2007).

Investigation of Crystal Packing

A study on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, structurally similar to this compound, focused on crystal packing interactions. This study revealed unusual N⋯π and O⋯π interactions rather than direct hydrogen bonding, providing insights into the molecular arrangements in crystalline forms (Zhang et al., 2011).

Synthesis of Schiff and Mannich Bases

Ethyl imidate hydrochlorides, similar in structure to this compound, were used to synthesize Schiff and Mannich bases of isatin derivatives. These bases have potential applications in various chemical synthesis processes, and their structures were confirmed by IR, NMR data, and elemental analysis (Bekircan & Bektaş, 2008).

Enantioselective Synthesis for Pharmacological Use

A study described the enantioselective synthesis of a compound starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, closely related to this compound. This process involved the direct preparation of a sulfate, potentially useful in the synthesis of pharmacologically active compounds (Alonso et al., 2005).

Mechanism of Action

Target of Action

The primary target of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is Glutathione S-transferase P . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds .

Mode of Action

This compound acts as an analog inhibitor of Glutathione S-transferase P1-1 . It interacts with this enzyme intracellularly and influences the MAPK signaling pathway by activating ERK2 . This interaction and subsequent activation lead to changes in cellular processes, including cell growth and differentiation .

Biochemical Pathways

The compound affects the glutathione metabolism pathway . By inhibiting Glutathione S-transferase P1-1, it can alter the normal function of this pathway, leading to downstream effects on cellular detoxification processes . The exact downstream effects would depend on the specific cellular context and the presence of other interacting molecules.

Pharmacokinetics

Similar compounds are known to be rapidly metabolized in humans to naturally occurring dietary components . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Glutathione S-transferase P1-1 and the subsequent changes in the MAPK signaling pathway . These effects can include changes in cell growth and differentiation, potentially influencing various physiological processes .

Future Directions

The future directions for research on “ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride” could include further investigation into its synthesis, structural analysis, and potential applications. This could involve exploring its potential biological activity or its use in the synthesis of other compounds .

Properties

IUPAC Name |

ethyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h9-10H,2-8,12H2,1H3;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDHNGKVNHBPTE-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CCCCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1CCCCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-butyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3002906.png)

![2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3002907.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3002908.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea](/img/structure/B3002915.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B3002921.png)

![1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3002924.png)